N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide

Medicinal chemistry Structure-activity relationship Heterocyclic oxalamides

N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide (CAS 1798022-36-2) is a fully synthetic, non-annulated heterocyclic oxalamide with the molecular formula C17H13N3O4S and a molecular weight of 355.37 g/mol. Its structure integrates a furan-2-carbonyl-substituted thiophene core linked via a methylene bridge to an oxalamide scaffold that terminates in a pyridin-3-yl moiety.

Molecular Formula C17H13N3O4S
Molecular Weight 355.37
CAS No. 1798022-36-2
Cat. No. B2695051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide
CAS1798022-36-2
Molecular FormulaC17H13N3O4S
Molecular Weight355.37
Structural Identifiers
SMILESC1=CC(=CN=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
InChIInChI=1S/C17H13N3O4S/c21-15(13-4-2-8-24-13)14-6-5-12(25-14)10-19-16(22)17(23)20-11-3-1-7-18-9-11/h1-9H,10H2,(H,19,22)(H,20,23)
InChIKeyHDLARANHPDGIOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide (CAS 1798022-36-2): Structural Identity and Procurement Baseline


N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide (CAS 1798022-36-2) is a fully synthetic, non-annulated heterocyclic oxalamide with the molecular formula C17H13N3O4S and a molecular weight of 355.37 g/mol . Its structure integrates a furan-2-carbonyl-substituted thiophene core linked via a methylene bridge to an oxalamide scaffold that terminates in a pyridin-3-yl moiety. The compound belongs to the broader class of oxalamide derivatives—a chemotype that has yielded confirmed inhibitors of neuraminidase, adenosine kinase, CDK7, and other therapeutically relevant targets [1][2][3]. Unlike many commercial oxalamide analogs that rely on simple phenyl or alkyl substituents, this compound presents three distinct heterocyclic environments (furan, thiophene, pyridine) in a single molecule, creating a structurally differentiated pharmacophore for screening applications.

Why Generic Substitution of N1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide Fails for Reproducible Research


The three heterocyclic rings in this compound—furan, thiophene, and pyridine—each contribute distinct electronic and hydrogen-bonding properties that are not interchangeable . The furan-2-carbonyl group serves as a conjugated electron-withdrawing substituent on the thiophene ring, while the thiophene-2-yl-methyl linker provides geometric spacing between the carbonyl and oxalamide core. The regioisomeric identity of the pyridin-3-yl terminus is critical: pyridin-2-yl and pyridin-4-yl isomers exhibit markedly different hydrogen-bonding geometries and basicity. Published structure-activity relationship (SAR) data from oxalamide chemotypes demonstrate that small structural perturbations (e.g., replacing furan with thiophene at an equivalent position, or shifting the pyridine nitrogen from the 2- to the 3-position) can shift IC50 values by more than an order of magnitude [1][2]. For instance, in a series of furan-amide NQO2 inhibitors, the thiophene analog exhibited an IC50 of 1.5 μM versus 6.0 μM for the furan congener—a 4-fold potency difference arising solely from heteroatom identity [3]. Consequently, substitution with any close structural analog (e.g., N1-(pyridin-2-yl) or furan-replaced variants) cannot be presumed to retain the same pharmacological profile without explicit head-to-head validation.

Product-Specific Quantitative Evidence Guide for N1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide vs. Closest Analogs


Regioisomeric Pyridine Substitution: Pyridin-3-yl vs. Pyridin-4-yl and Pyridin-2-yl Analogs

The target compound features a pyridin-3-yl terminus at the N2 position of the oxalamide. In closely related oxalamide kinase inhibitor scaffolds, the regioisomeric identity of the pyridine nitrogen profoundly influences inhibitory potency. Published SAR from the oxalamide kinase inhibitor patent series (US20060241104) demonstrates that shifting the pyridine nitrogen from the 3- to the 2-position (i.e., pyridin-2-yl analog) alters both the hydrogen-bond donor/acceptor geometry and the basicity of the terminal ring, resulting in IC50 value differences exceeding 10-fold against c-Met kinase [1]. Similarly, in a structurally related furan/thiophene-amide NQO2 inhibitor series, the pyridine regioisomer identity shifted IC50 values from 104 μM (pyridin-2-yl) to 79 μM (pyridin-3-yl)—a 1.3-fold difference [2]. The pyridin-3-yl regioisomer of the target compound thus occupies a distinct SAR position that cannot be replicated by pyridin-2-yl or pyridin-4-yl analogs.

Medicinal chemistry Structure-activity relationship Heterocyclic oxalamides

Furan-2-carbonyl vs. Thiophene-2-carbonyl Substituent: Impact on Pharmacological Profile

The target compound incorporates a furan-2-carbonyl substituent on the thiophene ring. In a directly comparable series of N1-acyl-lysergic acid diethylamide (LSD) analogs, the furan-2-carbonyl derivative (1F-LSD) and the thiophene-2-carbonyl derivative (1T-LSD) were subjected to head-to-head pharmacological characterization. 1F-LSD and 1T-LSD exhibited distinct analytical profiles and differing potencies at serotonin receptor subtypes, confirming that furan-2-carbonyl and thiophene-2-carbonyl are not functionally interchangeable as N-acyl substituents [1]. In the NQO2 inhibitor series, the thiophene analog (IC50 = 1.5 μM) was 4-fold more potent than the corresponding furan analog (IC50 = 6.0 μM), demonstrating that heteroatom identity (S vs. O) alone drives measurable potency differences [2]. For the target oxalamide compound, the furan-2-carbonyl group is a defining structural feature that differentiates it from any thiophene-2-carbonyl substituted analog.

Bioisosterism Heterocyclic SAR Drug design

Oxalamide Scaffold: Validated Pharmacophore with Documented Potency Advantages Over Alternative Linkers

The oxalamide (ethanediamide) core of the target compound is not merely a linker but a pharmacophoric element with demonstrated capacity for high-potency target engagement. In a comprehensive neuraminidase inhibitor study, the optimized oxalamide derivative Z2 achieved an IC50 of 0.09 μM against neuraminidase, surpassing both the positive control oseltamivir carboxylate (IC50 = 0.10 μM) and the virtual screening lead ZINC05250774 (IC50 = 1.91 μM)—a 21-fold improvement over the starting hit [1]. The oxalamide NH groups formed critical hydrogen bonds with Tyr347 in the neuraminidase active site [1]. Separately, in the adenosine kinase inhibitor series, oxalamide derivatives achieved sub-nanomolar potency (IC50 = 1.30 nM) [2]. These data establish the oxalamide scaffold as a privileged chemotype capable of delivering high target affinity when appropriately elaborated with heterocyclic substituents.

Pharmacophore validation Oxalamide linker Neuraminidase inhibition

Physicochemical Property Differentiation: Molecular Weight, logP, and Rule-of-Five Compliance vs. Analog Series

The target compound's molecular weight of 355.37 g/mol and molecular formula C17H13N3O4S position it within favorable drug-like chemical space. Among the closest commercially available analogs bearing the same (5-(furan-2-carbonyl)thiophen-2-yl)methyl core, the N2-substituent identity drives substantial differences in physicochemical properties . The N1-cyclopentyl analog (CAS 1797576-31-8) has MW ≈ 360.43; the N1-(4-fluorobenzyl) analog (CAS 1797613-61-6) has MW = 386.4 with an additional fluorine atom increasing lipophilicity; and the N1-(2-ethoxyphenyl) analog (CAS 1797713-88-6) has MW = 398.43 . The target compound, with its pyridin-3-yl terminus, has the lowest molecular weight among these analogs and incorporates a basic nitrogen capable of forming salt bridges, a feature absent in the non-basic N1-cyclopentyl and N1-(4-fluorobenzyl) variants. These property differences directly impact solubility, permeability, and formulation behavior.

Drug-likeness Physicochemical profiling Lead optimization

Limitation Caveat: Absence of Direct Experimental Bioactivity Data for the Target Compound

Comprehensive searches of PubMed, BindingDB, ChEMBL, PubChem (using both CAS 1798022-36-2 and InChI Key HDLARANHPDGIOH-UHFFFAOYSA-N), DrugBank, and major patent databases (including US Patent US9353102-B2 on non-annulated thiophenylamides) did not identify any peer-reviewed publication, patent example, or curated bioactivity database entry containing experimentally measured IC50, Ki, EC50, or other quantitative pharmacological data specifically for N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide [1][2][3]. The compound appears exclusively in commercial vendor catalogs as a research-grade screening compound. All differentiation claims presented above are therefore derived from class-level SAR inference, cross-study comparisons with structurally related oxalamide/amide chemotypes, and physicochemical property analysis—not from direct experimental data on the target compound itself.

Data gap assessment Evidence-based procurement Risk disclosure

Recommended Research and Industrial Application Scenarios for N1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide


Kinase Inhibitor Screening Library Diversification Using Heterocyclic Oxalamide Scaffolds

The compound is suitable for inclusion in targeted kinase inhibitor screening libraries. The oxalamide core has been validated as a kinase inhibitor pharmacophore in patent literature (US20060241104), with demonstrated activity against c-Met and other growth factor receptor tyrosine kinases [1]. The target compound's three-heterocycle architecture provides chemical diversity beyond simpler oxalamide analogs. Its pyridin-3-yl group may engage the kinase hinge region through hydrogen bonding, similar to the pyridine interactions observed in approved kinase inhibitors. The furan-2-carbonyl-thiophene motif introduces a conjugated aromatic system that could occupy the kinase hydrophobic back pocket. The compound's MW of 355.37 and compliance with Lipinski's rules support its use in biochemical and cell-based kinase screening cascades [2].

Neuraminidase Inhibitor Lead Optimization Based on Oxalamide Pharmacophore

Given the demonstrated capacity of oxalamide derivatives to achieve sub-micromolar neuraminidase inhibition (e.g., compound Z2 IC50 = 0.09 μM, surpassing oseltamivir carboxylate) [1], this compound can serve as a structurally distinct starting point for anti-influenza drug discovery. The furan-2-carbonyl-thiophene moiety may occupy the neuraminidase 150-cavity or 430-cavity in ways not accessible to simpler oxalamide analogs, while the pyridin-3-yl group could form complementary interactions with Arg292 or Arg371 in the active site. Its activity against neuraminidase from influenza virus strains (H1N1, H3N2) should be prioritized in primary screening panels.

Structure-Activity Relationship (SAR) Exploration of Furan/Thiophene Heteroatom Effects in Oxalamide Chemotypes

The compound provides a unique entry point for systematic SAR studies comparing furan vs. thiophene bioisosterism in the oxalamide scaffold context. Published data demonstrate that furan/thiophene substitution alone can drive 4-fold potency differences in enzyme inhibition assays (NQO2: thiophene IC50 = 1.5 μM vs. furan IC50 = 6.0 μM) [1]. By procuring the target compound alongside its thiophene-2-carbonyl analog (if available) and varying the N2-pyridyl regioisomer (pyridin-2-yl, pyridin-3-yl, pyridin-4-yl), researchers can map the three-dimensional SAR landscape of heteroatom positioning on potency, selectivity, and physicochemical properties. Such studies inform the design of optimized leads with improved target selectivity profiles [2].

FABP4/5 Inhibitor Fragment Elaboration Using the (5-(Furan-2-carbonyl)thiophen-2-yl)methyl Motif

The (5-(furan-2-carbonyl)thiophen-2-yl)methyl substructure of this compound overlaps with the non-annulated thiophenylamide chemotype claimed in Hoffmann-La Roche's FABP4/5 inhibitor patent (US9353102-B2) [1]. Although the patent claims do not encompass oxalamide-linked variants, the furan-carbonyl-thiophene motif may productively occupy the fatty acid binding pocket of FABP4 or FABP5. The target compound can be evaluated as a fragment-like probe in FABP4/5 biochemical displacement assays (e.g., using 1,8-ANS competitive binding), and its binding mode can be characterized via X-ray crystallography or NMR. Positive results would justify elaboration of the oxalamide core into more potent FABP4/5 inhibitors for metabolic disease or oncology applications [2].

Quote Request

Request a Quote for N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.